N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Molecular Formula: CHClNO
Molecular Weight: 387.954 g/mol
CAS Number: 853316-67-3
This compound belongs to the class of 1,2,4-thiadiazines, which exhibit diverse biological activities. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
- While industrial-scale synthesis details are scarce, research labs typically employ the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation under suitable conditions.
Substitution: Chlorine substitution reactions are possible.
Reduction: Reduction of the carbonyl group could occur.
Thionyl chloride: For chlorination.
Hydrazine derivatives: For reduction.
Base: For cyclization reactions.
- The compound’s reactivity may yield various derivatives, including analogs with altered substituents.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C21H22ClN5OS |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-4-17-24-25-21-27(17)26-18(14-8-5-12(2)6-9-14)19(29-21)20(28)23-15-10-7-13(3)16(22)11-15/h5-11,18-19,26H,4H2,1-3H3,(H,23,28) |
InChI Key |
ZLMYXLWGGGRYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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